molecular formula C17H13ClN4O3S B11639459 Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate CAS No. 302918-70-3

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B11639459
CAS No.: 302918-70-3
M. Wt: 388.8 g/mol
InChI Key: MLOGTTODJOWWOO-DJKKODMXSA-N
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Description

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.

    Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and pyrazole derivatives have shown efficacy.

    Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

302918-70-3

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H13ClN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+

InChI Key

MLOGTTODJOWWOO-DJKKODMXSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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